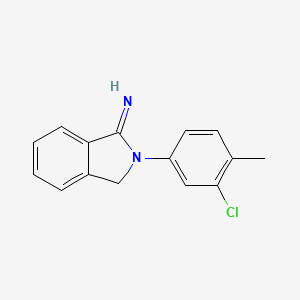

![molecular formula C21H21F2NO3S B2914662 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 902618-55-7](/img/structure/B2914662.png)

1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

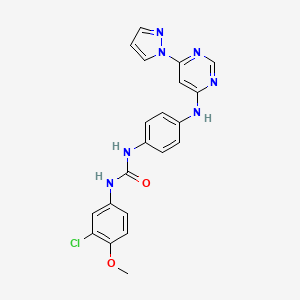

1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BE-2254 and is known for its unique chemical structure and potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Novel Catalysts in Organic Synthesis

Quinoline derivatives have been utilized as catalysts in organic synthesis. For instance, novel nanosized N-sulfonated Brönsted acidic catalysts have been employed for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, demonstrating efficient catalysis with excellent yields and reusability without significant loss of activity (Goli-Jolodar et al., 2016). Similarly, Brönsted Acid Ionic Liquid was used as a catalyst for one-pot synthesis of Hantzsch Polyhydroquinoline Derivatives, showcasing the versatility of quinoline derivatives in facilitating complex organic reactions (Heravi et al., 2010).

Antimicrobial and Antifungal Activities

Sulfonate derivatives, including those with quinoline structures, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research indicates that certain sulfonate derivatives display significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Fadda et al., 2016).

Chelate Extraction Reagents

Quinoline derivatives have also been studied as chelate extraction reagents in ionic liquid extraction systems. Their extractability was found to be superior in ionic liquid systems compared to traditional solvents, indicating their potential in the development of novel extraction reagents for metal cations (Ajioka et al., 2008).

Synthesis of Azo Disperse Dyes

The synthesis of 6-butyl-4-hydroxyquinolin-2-(1H)-one was used as a component for the synthesis of azo disperse dyes, indicating the role of quinoline derivatives in the dye and pigment industry. These dyes exhibit solvatochromism and were analyzed for their absorption spectra in various solvents, contributing to the development of new materials with specific optical properties (Rufchahi & Mohammadinia, 2014).

Propiedades

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO3S/c1-3-5-10-24-13-20(21(25)16-11-17(22)18(23)12-19(16)24)28(26,27)15-8-6-14(4-2)7-9-15/h6-9,11-13H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFZYWFUDTEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)

![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2914588.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2914595.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)

![Methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2914600.png)

![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2914601.png)